4-Hydroxybenzoic Acid-d4

説明

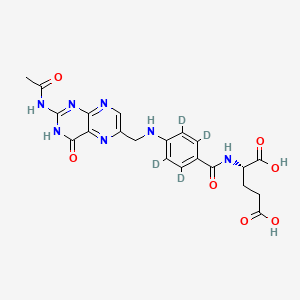

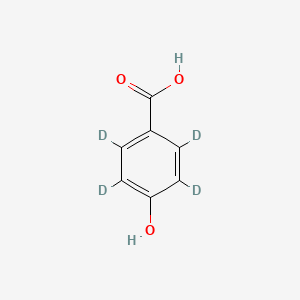

4-Hydroxybenzoic acid-d4 is the deuterium labeled 4-Hydroxybenzoic acid . It’s a phenolic derivative of benzoic acid and can inhibit most gram-positive and some gram-negative bacteria . It’s used as a building block in polymer synthesis .

Molecular Structure Analysis

The molecular formula of 4-Hydroxybenzoic Acid-d4 is C7H6O3 . The structure includes a benzene ring with a hydroxy group at the para position and a carboxylic acid group .Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxybenzoic Acid-d4 is 142.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .科学的研究の応用

Intermediate for Value-Added Bioproducts

4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts . It has potential biotechnological applications in food, cosmetics, pharmacy, fungicides, and more . Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .

Biosynthesis of Industrially Pertinent Compounds

4-HBA is used as the starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol . These compounds have wide-ranging applications in various industries .

Manufacturing of High-Performance Liquid Crystal Polymers (LCPs)

4-HBA is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs), which have wider and ever-increasing applications in the thermoplastic industry . LCPs are used in a variety of sectors, including electronics, automotive, aerospace, and more .

Bioremediation

4-HBA is extensively used in food, pharmaceutical, and cosmetic industries, and therefore widely distributed in various environments . Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments . Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source .

Intermediate for Dyes, Antiseptics, and Active Pharmaceutical Ingredients

4-HBA is used as an intermediate for dyes, antiseptics, and active pharmaceutical ingredients . It plays a crucial role in the production of these substances, contributing to their effectiveness and stability .

Food Preservative, Corrosion Inhibitor, Anti-Oxidant, and Emulsifier

4-HBA is also used as a food preservative, corrosion inhibitor, anti-oxidant, and an emulsifier . These applications make 4-HBA a versatile compound in various industries .

Plant Allelochemical

As a plant allelochemical, 4-HBA can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth . It can also powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Production of Aromatic Polyester

4-HBA reacts with 6-hydroxynaphthalene-2-carboxylic acid to prepare an aromatic polyester called Vectran fiber . Vectran fiber is known for its excellent thermal stability, chemical resistance, and mechanical properties, and is used in various applications such as aerospace, military, and industrial .

Safety and Hazards

将来の方向性

作用機序

Target of Action

4-Hydroxybenzoic Acid-d4, a deuterium-labeled derivative of 4-Hydroxybenzoic Acid, primarily targets gram-positive and some gram-negative bacteria . It inhibits the growth of these bacteria, with an IC50 value of 160 μg/mL .

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth .

Biochemical Pathways

4-Hydroxybenzoic Acid-d4 affects the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the biosynthesis of aromatic amino acids, quinones, folates, and secondary metabolites, including many commercially valuable compounds .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of the action of 4-Hydroxybenzoic Acid-d4 is the inhibition of bacterial growth . This makes it a potential candidate for use in the treatment of bacterial infections.

Action Environment

The action, efficacy, and stability of 4-Hydroxybenzoic Acid-d4 can be influenced by various environmental factors. For instance, the compound has been shown to degrade efficiently in anaerobic soil, suggesting that it could be used for bioremediation of 4-HBA in an aqueous environment . Additionally, the compound’s action can be affected by the presence of other compounds in the environment, such as other antibiotics or substances that can interact with the compound.

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659276 | |

| Record name | 4-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxybenzoic Acid-d4 | |

CAS RN |

152404-47-2 | |

| Record name | 4-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxybenzoic-2,3,5,6-d4 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)